Golotimod
Overview
Description
It acts on the Toll-like receptor pathway and has shown potential in stimulating T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses . This compound has been investigated for its utility in treating various viral and bacterial infections, including tuberculosis and hepatitis C .
Mechanism of Action
Target of Action
Golotimod, also known as SCV-07, is a synthetic dipeptide that primarily targets the Toll-like receptor (TLR) pathway . It has broad effects on various TLRs, including TLR2, TLR4, TLR7, and TLR9 . These receptors play a crucial role in the innate immune system, recognizing pathogens and activating immune responses .
Mode of Action
This compound acts by stimulating the T-helper 1 (Th1) type immune response and blocking signal transducers and activator of transcription 3 (STAT3) mediated signaling . It enhances the body’s immune response, crucial in fighting infections and cancerous cells . Specifically, this compound is believed to activate T-cells, essential components of the immune system . These cells are responsible for identifying and mounting a defense against pathogens and abnormal cells, including cancer cells .
Biochemical Pathways
This compound’s action is primarily centered around its immunomodulatory properties. It works broadly on the Toll-like receptor pathway , stimulating T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses . It also enhances the production of interleukin-2 (IL-2) and interferon-gamma (INF-g) , key cytokines involved in immune responses.
Result of Action
This compound’s action results in the stimulation of T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses . It enhances the production of IL-2 and INF-g, leading to a preferential activation of Th1 cytokine production . This can result in improved clearance of mycobacteria, cavity healing, improvements in immune parameters, and reduced symptoms in diseases like tuberculosis .
Action Environment
The action environment of this compound and how environmental factors influence its action, efficacy, and stability are currently not well understoodIt is known that this compound can be administered orally or subcutaneously , suggesting that it is stable in various physiological environments.
Biochemical Analysis
Biochemical Properties
Golotimod acts broadly on the Toll-like receptor pathway . It has been shown to stimulate T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses, and enhance IL-2 and INF-g production . This suggests that this compound interacts with various enzymes, proteins, and other biomolecules involved in these processes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by stimulating T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses . It also enhances the production of IL-2 and INF-g, which are crucial for immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its broad effects on the Toll-like receptor (TLR) pathway . It stimulates T-lymphocyte differentiation, macrocytic phagocytosis, and specific immune responses, and enhances IL-2 and INF-g production . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Golotimod is synthesized through a series of chemical reactions involving the coupling of D-glutamic acid and L-tryptophan. The synthetic route typically involves the protection of functional groups, activation of carboxyl groups, and coupling reactions under controlled conditions. The final product is purified through crystallization or chromatography to obtain a high-purity compound .
Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These methods ensure consistency and high yield, making the compound suitable for clinical and research applications .
Chemical Reactions Analysis
Golotimod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of this compound.
Substitution: Substitution reactions involve replacing one functional group with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Golotimod has a wide range of scientific research applications:
Comparison with Similar Compounds
Golotimod is unique due to its specific structure and mechanism of action. Similar compounds include:
Thymosin alpha-1: Another immunomodulatory peptide that enhances T-cell function.
Imiquimod: A synthetic compound that acts on Toll-like receptors to boost immune responses.
Levamisole: An immunomodulatory agent used in cancer therapy
Compared to these compounds, this compound has shown broader effects on the Toll-like receptor pathway and has demonstrated efficacy in a wider range of infections and immune-related conditions .
Properties
IUPAC Name |
(2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATMPQFFVNKDEY-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177474 | |
Record name | Golotimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SCV-07 (g -D-glutamyl-L-tryptophan) has broad effects on the Toll-like receptor (TLR) pathway. | |
Record name | Golotimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05475 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
229305-39-9 | |
Record name | D-γ-Glutamyl-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=229305-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Golotimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229305399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Golotimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05475 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Golotimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GOLOTIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637C487Y09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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